molecular formula C13H12F3N3 B2885279 4-cyclopropyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole CAS No. 2319720-96-0

4-cyclopropyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole

Cat. No. B2885279
CAS RN: 2319720-96-0
M. Wt: 267.255
InChI Key: UBMWXPJNXNMVCG-UHFFFAOYSA-N
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Description

The compound “4-cyclopropyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups. It has a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. Attached to this ring is a benzyl group substituted with a trifluoromethyl group, and a cyclopropyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The 1,2,3-triazole ring is a heterocyclic ring, meaning it contains atoms of at least two different elements. The benzyl group is a common substituent in organic chemistry, consisting of a phenyl ring attached to a methylene (-CH2-) group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring and the trifluoromethyl group. The 1,2,3-triazole ring is aromatic and relatively stable, but can participate in reactions with electrophiles . The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the benzyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility in different solvents .

Scientific Research Applications

Molecular Structure and Properties

Triazole derivatives, including 4-cyclopropyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole, are known for their distinctive molecular structures, which offer a variety of chemical and physical properties useful for scientific research. For example, the crystal and molecular structures of two triazole derivatives were studied, showing how these compounds form supramolecular chains mediated by hydrogen bonding and other interactions, indicating the importance of their structural attributes in materials science and crystal engineering (Boechat et al., 2010).

Synthesis and Chemical Reactivity

The synthesis of triazole derivatives, including methods to incorporate cyclopropyl and trifluoromethyl groups, is a key area of interest. These compounds are synthesized through various chemical reactions, such as the 1,3-dipolar cycloaddition, which is versatile and allows for the incorporation of a wide range of substituents into the triazole ring. This chemical reactivity is fundamental for creating compounds with specific properties for use in medicinal chemistry, materials science, and as intermediates in the synthesis of more complex molecules (Gilchrist & Gymer, 1974).

Applications in Medicinal Chemistry and Biology

Triazole derivatives are investigated for their potential biological activities. They serve as core scaffolds in the design of compounds with diverse biological activities, indicating their significance in the development of new therapeutic agents. For instance, the synthesis and evaluation of triazole derivatives for antimicrobial and anticancer activities highlight the therapeutic potential of these compounds in addressing various health issues (Kaushik et al., 2016).

Materials Science and Catalysis

The unique properties of triazole derivatives extend to materials science and catalysis, where they are used as ligands in the synthesis of metal complexes with specific catalytic activities. These complexes can catalyze various chemical reactions, including oxidation and transfer hydrogenation, showcasing the versatility of triazole derivatives in facilitating chemical transformations (Saleem et al., 2013).

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a reagent or intermediate in a chemical synthesis, future research could involve optimizing the synthesis or exploring new reactions .

properties

IUPAC Name

4-cyclopropyl-1-[[3-(trifluoromethyl)phenyl]methyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3/c14-13(15,16)11-3-1-2-9(6-11)7-19-8-12(17-18-19)10-4-5-10/h1-3,6,8,10H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMWXPJNXNMVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole

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